molecular formula C8H6BrCl B2574714 1-Bromo-4-chloro-2-ethenylbenzene CAS No. 1342212-97-8

1-Bromo-4-chloro-2-ethenylbenzene

Cat. No.: B2574714
CAS No.: 1342212-97-8
M. Wt: 217.49
InChI Key: ZFLBDKZHLRMWCE-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethenylbenzene, also known as 1-bromo-4-chloro-2-vinylbenzene, is an organic compound with the molecular formula C8H6BrCl. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an ethenyl group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 1-bromo-4-chloro-2-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-2-vinylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process .

Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

1-Bromo-4-chloro-2-ethenylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile.

    Oxidation Reactions: The ethenyl group in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethylbenzene derivative.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids .

Scientific Research Applications

1-Bromo-4-chloro-2-ethenylbenzene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Bromo-4-chloro-2-ethenylbenzene can be compared with other similar compounds, such as:

    1-Bromo-4-chloro-2-methylbenzene: This compound has a methyl group instead of an ethenyl group.

    1-Bromo-4-chloro-2-ethylbenzene: This compound has an ethyl group instead of an ethenyl group.

    1-Bromo-4-chloro-2-propylbenzene: This compound has a propyl group instead of an ethenyl group.

The uniqueness of this compound lies in its ethenyl group, which imparts specific reactivity and applications that are different from those of its analogs .

Properties

IUPAC Name

1-bromo-4-chloro-2-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLBDKZHLRMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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